Benzenepropanoic acid, 2-fluoro-3-iodo-
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Overview
Description
Benzenepropanoic acid, 2-fluoro-3-iodo- is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with a propanoic acid group, a fluorine atom at the second position, and an iodine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenepropanoic acid, 2-fluoro-3-iodo- typically involves multi-step organic reactions. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, followed by fluorination to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to a carboxylic acid, resulting in 2-fluoro-3-nitrobenzoic acid .
Industrial Production Methods: For large-scale production, the process may involve fluoro ortho lithiation, dry ice carbonyl insertion, and acidic hydrolysis of 2-fluoronitrobenzene using lithium diisopropylamide or tert-butyl lithium at low temperatures . This method is advantageous due to its mild reaction conditions, high yield, and environmental friendliness.
Types of Reactions:
Electrophilic Aromatic Substitution: Benzenepropanoic acid, 2-fluoro-3-iodo- can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions, leading to various substituted derivatives.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Common Reagents and Conditions:
Halogenation: Reagents like bromine or chlorine in the presence of a catalyst.
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substituted Benzene Derivatives: Depending on the reaction conditions and reagents used, various substituted benzene derivatives can be formed.
Scientific Research Applications
Benzenepropanoic acid, 2-fluoro-3-iodo- has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as enhanced stability and bioavailability.
Biological Research: It is employed in the study of enzyme-catalyzed reactions and the development of biocatalysts.
Mechanism of Action
The mechanism of action of benzenepropanoic acid, 2-fluoro-3-iodo- involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The aromatic ring allows for π-π interactions with target molecules, while the carboxylic acid group can form hydrogen bonds .
Comparison with Similar Compounds
- Benzenepropanoic acid, 3-fluoro-2-iodo-
- Benzenepropanoic acid, 2-fluoro-4-iodo-
- Benzenepropanoic acid, 2-chloro-3-iodo-
Comparison:
- Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s chemical properties, such as its reactivity and stability .
- Iodine Substitution: Iodine atoms can participate in unique reactions, such as nucleophilic substitution, which may not be possible with other halogens .
- Unique Properties: Benzenepropanoic acid, 2-fluoro-3-iodo- is unique due to the specific positions of the fluorine and iodine atoms, which can influence its reactivity and potential applications .
Properties
Molecular Formula |
C9H8FIO2 |
---|---|
Molecular Weight |
294.06 g/mol |
IUPAC Name |
3-(2-fluoro-3-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8FIO2/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-3H,4-5H2,(H,12,13) |
InChI Key |
SZNNFPXSYIRIQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)CCC(=O)O |
Origin of Product |
United States |
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